molecular formula C41H44N2O6Si B14032223 (2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Cat. No.: B14032223
M. Wt: 688.9 g/mol
InChI Key: DCWZCAAJUKZOST-JXWQITIZSA-N
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Description

The compound “(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes silyl ether, benzyl ether, and diazatricyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of the diazatricyclic core, and introduction of the silyl and benzyl ether groups. Typical reaction conditions might include the use of strong bases, protecting groups like tert-butyl(diphenyl)silyl chloride, and various organic solvents.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other diazatricyclic molecules, silyl ethers, and benzyl ethers.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C41H44N2O6Si

Molecular Weight

688.9 g/mol

IUPAC Name

(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C41H44N2O6Si/c1-30-25-43-38-35(48-39(43)42-37(30)44)36(46-27-32-19-11-6-12-20-32)41(49-38,28-45-26-31-17-9-5-10-18-31)29-47-50(40(2,3)4,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-25,35-36,38H,26-29H2,1-4H3/t35-,36-,38+,41-/m0/s1

InChI Key

DCWZCAAJUKZOST-JXWQITIZSA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(C(C(O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O

Origin of Product

United States

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